

# Stability and degradation pathways of Methyl N-formylanthranilate

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## Compound of Interest

Compound Name: Methyl N-formylanthranilate

Cat. No.: B1584009

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## Technical Support Center: Methyl N-formylanthranilate

Welcome to the technical support guide for **Methyl N-formylanthranilate**. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios related to the stability and degradation of this compound. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions during your experiments.

### Frequently Asked Questions (FAQs)

Q1: What is **Methyl N-formylanthranilate** and what are its basic chemical properties?

**Methyl N-formylanthranilate** (CAS No: 41270-80-8), also known as methyl 2-formamidobenzoate, is an organic compound with the molecular formula  $C_9H_9NO_3$ .<sup>[1][2][3][4][5][6]</sup> It is structurally characterized by a methyl ester and an N-formyl group attached to an anthranilate core. Understanding this structure is key to predicting its stability, as both the ester and the amide functionalities are susceptible to degradation under certain conditions.

Table 1: Key Physicochemical Properties of **Methyl N-formylanthranilate**

Property	Value	Source(s)
Molecular Weight	179.17 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Pale yellow solid	<a href="#">[7]</a>
Melting Point	49-53.5 °C	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Boiling Point	~367.8 °C @ 760 mmHg	<a href="#">[6]</a> <a href="#">[7]</a>
Solubility	Slightly soluble in water; Soluble in alcohol	<a href="#">[7]</a> <a href="#">[8]</a>

## Q2: What are the primary degradation pathways I should be concerned about?

The primary degradation pathways for **Methyl N-formylanthranilate** are driven by its two key functional groups: the methyl ester and the N-formyl amide. You should primarily be concerned with:

- Hydrolysis: Cleavage of the ester or amide bond by water, often catalyzed by acid or base.
- Photodegradation: Degradation caused by exposure to light, particularly UV radiation.
- Oxidative Degradation: Degradation resulting from exposure to oxidizing agents.
- Thermal Degradation: Decomposition at elevated temperatures.

These pathways are explored in detail in the troubleshooting guides below. Conducting forced degradation studies is a systematic way to investigate these pathways.[\[9\]](#)[\[10\]](#)

## Q3: Which functional group is more labile: the methyl ester or the N-formyl amide?

In general, esters are more susceptible to hydrolysis than amides under both acidic and basic conditions. The amide bond possesses greater resonance stabilization, making it more resistant to cleavage. Therefore, you should expect to see hydrolysis of the methyl ester group to form N-formylanthranilic acid as the primary degradation product under hydrolytic stress.[\[11\]](#)

While amide hydrolysis can occur, it typically requires more forcing conditions (e.g., higher temperatures, stronger acid/base concentration).<sup>[11]</sup>

## Troubleshooting Guide 1: Hydrolytic Instability

This section addresses issues arising from degradation in aqueous or protic solutions.

**Q1.1:** I'm observing a new peak in my HPLC analysis after dissolving my compound in an acidic or basic aqueous buffer. What is it?

**Likely Cause:** You are likely observing hydrolytic degradation. The primary degradation product will depend on the pH.

- **Under Acidic or Basic Conditions:** The most probable cause is the hydrolysis of the methyl ester bond. The ester is more labile than the amide bond.<sup>[11]</sup> This reaction results in the formation of N-formylanthranilic acid and methanol.

**Troubleshooting Steps:**

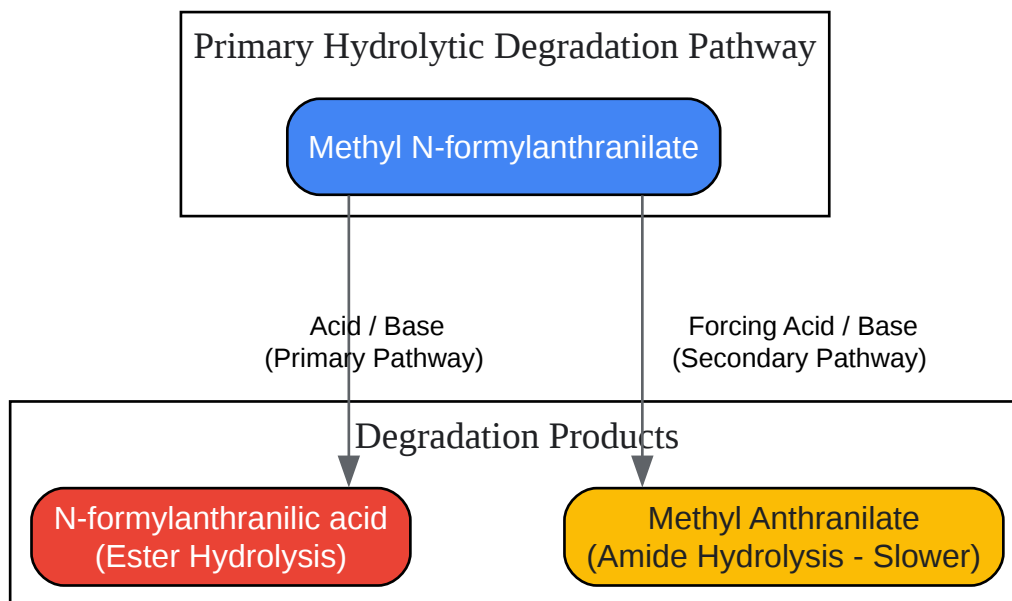
- **Confirm Identity:** Spike your sample with a standard of N-formylanthranilic acid (if available) to see if the retention time of the new peak matches. Alternatively, use LC-MS to check the mass of the new peak. The negative ion of N-formylanthranilate would have an m/z of 164.03.<sup>[12]</sup>
- **pH Control:** Determine the pH range where your compound is most stable. Run a pH-rate profile study by storing your compound in a series of buffers (e.g., pH 2, 4, 7, 9, 12) and analyzing the extent of degradation over time.
- **Aprotic Solvents:** If permissible for your experiment, use aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for stock solutions to minimize hydrolysis during storage.

**Causality Explained:** The Mechanism of Ester Hydrolysis

- **Base-Catalyzed:** A hydroxide ion ( $\text{OH}^-$ ) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion ( $^-\text{OCH}_3$ ) and forming the carboxylate salt of N-formylanthranilic acid.

- Acid-Catalyzed: The carbonyl oxygen of the ester is protonated by an acid ( $\text{H}_3\text{O}^+$ ). This makes the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water. The subsequent loss of a proton and methanol yields N-formylanthranilic acid.

Below is a diagram illustrating the primary hydrolytic degradation pathway.



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Caption: Primary and secondary hydrolytic degradation pathways for **Methyl N-formylanthranilate**.

## Troubleshooting Guide 2: Photolytic Instability

This section addresses degradation caused by exposure to light.

**Q2.1:** My samples are showing multiple unknown peaks after being left on the benchtop. Could light be the cause?

**Likely Cause:** Yes. Anthranilate derivatives are known to be sensitive to light, particularly UV radiation. A related compound, Methyl-N-methylantranilate, is known to photodegrade upon exposure to UVA and sunlight and can exhibit phototoxic effects.<sup>[13][14][15]</sup> It is highly probable that **Methyl N-formylanthranilate** exhibits similar photosensitivity. Photodegradation

can be a complex process involving free-radical mechanisms, leading to multiple degradation products.

#### Troubleshooting Steps:

- **Protect from Light:** Always handle the compound and its solutions in amber vials or glassware wrapped in aluminum foil. Minimize exposure to ambient and direct light during experiments.
- **Conduct a Photostability Study:** To confirm photosensitivity, expose a solution of your compound to a controlled light source (as specified in ICH guideline Q1B) alongside a control sample protected from light.<sup>[9]</sup> Analyze both samples by HPLC at various time points.
- **Analytical Considerations:** Use a photodiode array (PDA) detector during HPLC analysis. A change in the UV spectrum of the parent peak or the appearance of new peaks with different spectra can indicate photodegradation.

**Causality Explained: Photodegradation Mechanisms** Photodegradation is initiated when the molecule absorbs photons of a specific wavelength, promoting it to an excited electronic state. This excited molecule can then undergo various reactions, including:

- **Direct Photolysis:** The molecule itself fragments or rearranges.
- **Photo-oxidation:** The excited molecule reacts with oxygen to generate reactive oxygen species (ROS), which then degrade other molecules.<sup>[13]</sup> Studies on the related methyl anthranilate show that UV irradiation in the presence of  $\text{H}_2\text{O}_2$  generates hydroxyl radicals that lead to hydroxy-derivatives.<sup>[16][17]</sup>

## Troubleshooting Guide 3: Oxidative and Thermal Instability

This section covers degradation from reactive chemical species and heat.

**Q3.1:** I'm seeing degradation when my compound is mixed with certain excipients or exposed to air over time. What's happening?

**Likely Cause:** You may be observing oxidative degradation. The aromatic ring and the amine group can be susceptible to oxidation. Exposure to peroxides (which can be present as impurities in some solvents like THF or ethers) or metal ions can catalyze this process.

**Troubleshooting Steps:**

- **Inert Atmosphere:** If you suspect oxidation, try preparing and storing your samples under an inert atmosphere, such as nitrogen or argon.
- **Forced Oxidation Study:** Intentionally stress your compound with an oxidizing agent like 3% hydrogen peroxide ( $\text{H}_2\text{O}_2$ ). This is a standard condition in forced degradation studies.<sup>[10]</sup> The appearance of new peaks will confirm susceptibility to oxidation.
- **Antioxidants:** If appropriate for your final formulation, consider the inclusion of an antioxidant like BHT or ascorbic acid.
- **Excipient Compatibility:** Screen for compatibility with your intended excipients, especially those with potential oxidizing impurities.

### Q3.2: Does **Methyl N-formylanthranilate** degrade at high temperatures?

**Likely Cause:** Yes, thermal degradation is possible, especially at temperatures approaching its melting point and beyond.<sup>[6][7]</sup> High temperatures provide the activation energy for various decomposition reactions, which could include decarboxylation, decarbonylation, or polymerization.<sup>[18][19]</sup>

**Troubleshooting Steps:**

- **Controlled Temperature:** Store the solid compound and its solutions at controlled, cool temperatures. Avoid repeated freeze-thaw cycles if in solution.
- **Thermal Stress Testing:** Perform a thermal stress test by heating the solid compound (e.g., at 70°C) and solutions at various temperatures.<sup>[20]</sup> Analyze for the appearance of degradants over time.

- Analytical Method Check: Ensure your analytical method (e.g., GC or HPLC) does not cause on-instrument degradation. Check for this by analyzing the same sample at different inlet or column temperatures.

## Experimental Protocol: Forced Degradation Study

This protocol provides a framework for systematically investigating the degradation pathways of **Methyl N-formylanthranilate**. It is essential for developing stability-indicating analytical methods.<sup>[9][21]</sup>

Objective: To generate potential degradation products and determine the intrinsic stability of **Methyl N-formylanthranilate** under various stress conditions.

### 1. Materials and Reagents:

- **Methyl N-formylanthranilate**
- HPLC-grade acetonitrile (ACN) and water
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Class A volumetric flasks and pipettes
- Amber HPLC vials
- HPLC system with a PDA or UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

### 2. Preparation of Stock Solution:

- Accurately weigh and dissolve **Methyl N-formylanthranilate** in ACN or a 50:50 ACN:water mixture to prepare a 1 mg/mL stock solution.

### 3. Application of Stress Conditions:

- For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Store a control sample (1 mL stock + 1 mL diluent) under ambient, protected-from-light conditions.

- Acid Hydrolysis: Use 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C.
- Base Hydrolysis: Use 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
- Oxidative Degradation: Use 6% H<sub>2</sub>O<sub>2</sub> to achieve a final concentration of 3% H<sub>2</sub>O<sub>2</sub>. Keep at room temperature.
- Thermal Degradation: Use the diluent (e.g., 50:50 ACN:water). Heat at 60°C.
- Photolytic Degradation: Use the diluent. Expose the solution in a clear vial to a photostability chamber (ICH Q1B option), while a wrapped control vial is kept alongside.

#### 4. Sampling and Analysis:

- Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
- Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
- Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
- Inject onto the HPLC system. Aim for 5-20% degradation of the main peak for optimal identification of degradants.[\[20\]](#)

Table 2: Example HPLC Method Parameters



Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient	Start at 30% B, increase to 90% B over 15 min, hold for 2 min, return to 30% B
Flow Rate	1.0 mL/min
Detection	UV at 254 nm and 330 nm
Column Temp.	30 °C

## 5. Workflow for Troubleshooting Unexpected Degradation

Caption: A logical workflow for troubleshooting unexpected degradation of **Methyl N-formylanthranilate**.

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